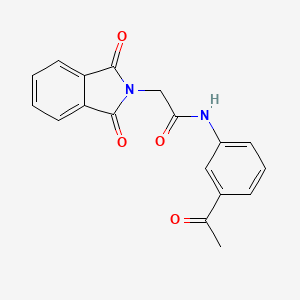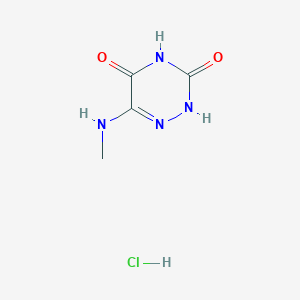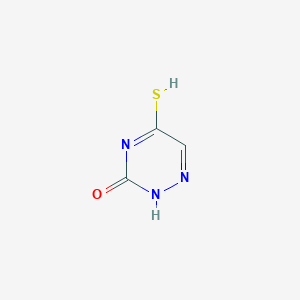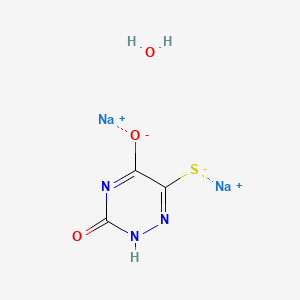![molecular formula C10H11BrN4O5 B7739406 8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7739406.png)
8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as 8-bromoguanosine, is a brominated derivative of guanosine. This compound is characterized by the presence of a bromine atom at the 8th position of the guanine base, which is attached to a ribose sugar. It is commonly used in biochemical and molecular biology research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromoguanosine typically involves the bromination of guanosine. One common method is the reaction of guanosine with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position of the guanine base. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure 8-bromoguanosine .
Industrial Production Methods
Industrial production of 8-bromoguanosine follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the bromination process. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
8-bromoguanosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the guanine base.
Hydrolysis: The glycosidic bond between the guanine base and the ribose sugar can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Substitution Reactions: Products include various substituted guanosine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of 8-bromoguanosine.
Hydrolysis: Products include free guanine and ribose.
Scientific Research Applications
8-bromoguanosine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nucleoside analogs.
Biology: Employed in studies of nucleic acid structure and function, as well as in the investigation of DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of nucleoside analog drugs.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-bromoguanosine involves its incorporation into nucleic acids. The bromine atom at the 8th position can cause structural changes in DNA and RNA, affecting their stability and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound interacts with various molecular targets, including enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
8-chloroguanosine: Another halogenated guanosine derivative with similar properties but different reactivity due to the presence of chlorine instead of bromine.
8-azaguanine: A guanine analog with an azido group at the 8th position, used in similar biochemical applications.
8-methylguanosine: A methylated derivative of guanosine with distinct biological activity.
Uniqueness
8-bromoguanosine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution reactions makes it a valuable tool in synthetic chemistry. Additionally, its incorporation into nucleic acids and the resulting structural changes make it a potent agent in antiviral and anticancer research .
Properties
IUPAC Name |
8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXTILLADBPII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(AZEPAN-1-YL)METHYL]-3-(2-BROMOPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7739323.png)
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B7739336.png)
![8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one](/img/structure/B7739342.png)
![3-(2-bromophenoxy)-8-{[butyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7739354.png)
![3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7739356.png)
![8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7739360.png)
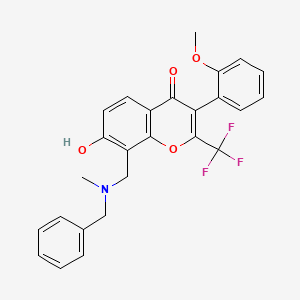
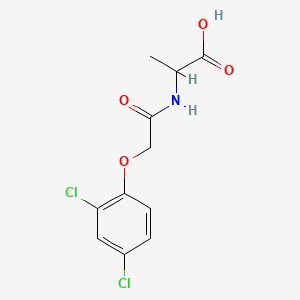
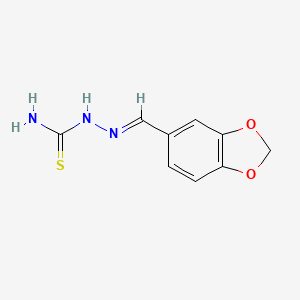
![2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[(2-hydroxynaphthyl)phenylmethyl]-4-methy lpentanamide](/img/structure/B7739371.png)
